molecular formula C10H14ClNO B13050146 (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

Cat. No.: B13050146
M. Wt: 199.68 g/mol
InChI Key: DDLOTFVEGBQMOJ-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a chloromethylphenyl group, makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable chiral amine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic pathways, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.

    1-Amino-1-(3-chlorophenyl)propan-2-OL: A similar compound without the methyl group.

Uniqueness

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

DDLOTFVEGBQMOJ-GMSGAONNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.